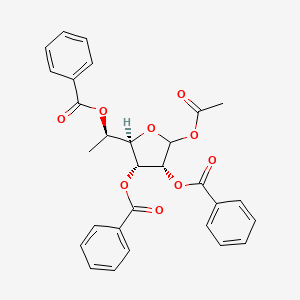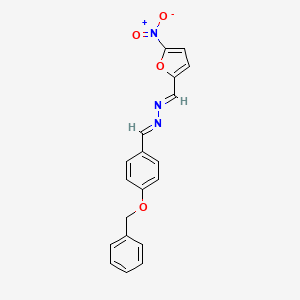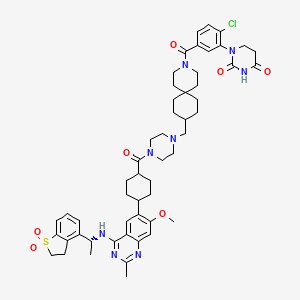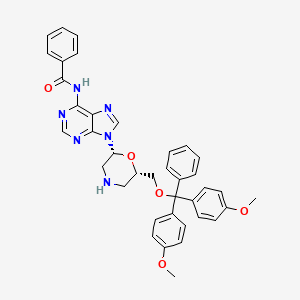
N6-Benzoyl-7'-O-DMT-morpholino adenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzoyl-7’-O-DMT-morpholino adenine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.
Méthodes De Préparation
The synthesis of N6-Benzoyl-7’-O-DMT-morpholino adenine involves several steps, including the protection of functional groups, coupling reactions, and deprotectionThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .
This may include the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
N6-Benzoyl-7’-O-DMT-morpholino adenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .
Applications De Recherche Scientifique
N6-Benzoyl-7’-O-DMT-morpholino adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used to study the effects of adenosine analogs on cellular processes, including cell signaling and metabolism.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of N6-Benzoyl-7’-O-DMT-morpholino adenine involves its interaction with adenosine receptors in the body. By mimicking the structure of adenosine, it can bind to these receptors and modulate their activity. This can lead to various physiological effects, including vasodilation and inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
N6-Benzoyl-7’-O-DMT-morpholino adenine is unique among adenosine analogs due to its specific structure and functional groups. Similar compounds include:
- Adenosine phosphate
- Acadesine
- Clofarabine
- Fludarabine phosphate
- Vidarabine
These compounds share some structural similarities but differ in their specific functional groups and biological activities. N6-Benzoyl-7’-O-DMT-morpholino adenine is particularly noted for its potential as a vasodilator and anticancer agent .
Propriétés
Formule moléculaire |
C38H36N6O5 |
|---|---|
Poids moléculaire |
656.7 g/mol |
Nom IUPAC |
N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H36N6O5/c1-46-30-17-13-28(14-18-30)38(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-23-32-21-39-22-33(49-32)44-25-42-34-35(40-24-41-36(34)44)43-37(45)26-9-5-3-6-10-26/h3-20,24-25,32-33,39H,21-23H2,1-2H3,(H,40,41,43,45)/t32-,33+/m0/s1 |
Clé InChI |
ZSDMRYOYFFAGEJ-JHOUSYSJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


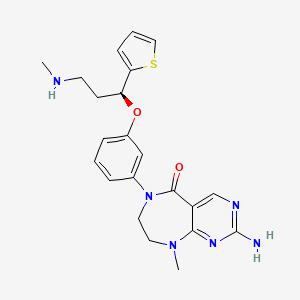

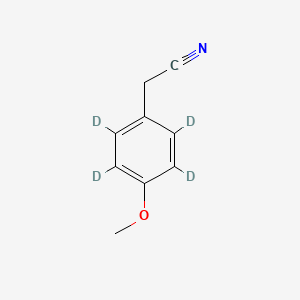
![3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine](/img/structure/B12388657.png)
![2-Benzothiazolamine, N-propyl-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-](/img/structure/B12388658.png)
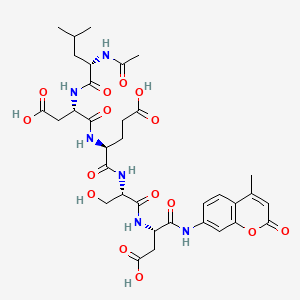
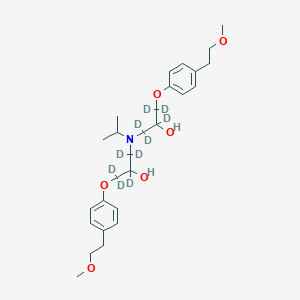



![2-[(2R,3S,4S,5R,6S)-2,4-dihydroxy-6-[(1R)-1-[(2S,5S,7R,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B12388674.png)
